molecular formula C7H12O4 B024634 2,3,4-Trihydroxy-6-methylcyclohexanone CAS No. 106750-01-0

2,3,4-Trihydroxy-6-methylcyclohexanone

Cat. No.: B024634
CAS No.: 106750-01-0
M. Wt: 160.17 g/mol
InChI Key: FQFXYFNHFVFHPV-UHFFFAOYSA-N
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Description

2,3,4-Trihydroxy-6-methylcyclohexanone, with the molecular formula C7H12O4 and an average mass of 160.169 Da, is a chiral cyclohexanone derivative characterized by four defined stereocenters . This compound is part of a class of cyclic polyhydroxy ketones that are of significant interest in synthetic and carbohydrate chemistry due to their structural similarity to inositols and conduritols, which are important in biological systems . As a versatile chiral synthon, its defined stereochemistry, such as in the (2R,3R,4R,6S) isomer, makes it a valuable precursor for the synthesis of complex natural products and biologically active molecules, including inososes and carba-sugars, which are carbon analogues of sugars with potential therapeutic applications . The spatial disposition of its hydroxy groups can be engineered to mimic those found in natural sugars, providing a robust scaffold for developing enzyme inhibitors, such as glycosidase inhibitors, which are being investigated for the treatment of metabolic disorders like diabetes, cancer, and viral infections . This compound is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

106750-01-0

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

2,3,4-trihydroxy-6-methylcyclohexan-1-one

InChI

InChI=1S/C7H12O4/c1-3-2-4(8)6(10)7(11)5(3)9/h3-4,6-8,10-11H,2H2,1H3

InChI Key

FQFXYFNHFVFHPV-UHFFFAOYSA-N

SMILES

CC1CC(C(C(C1=O)O)O)O

Canonical SMILES

CC1CC(C(C(C1=O)O)O)O

Synonyms

2,3,4-Trihydroxy-6-methylcyclohexanone

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1.1 α-Glucosidase Inhibition

One of the primary applications of 2,3,4-trihydroxy-6-methylcyclohexanone is as a potential α-glucosidase inhibitor , which is crucial in managing diabetes. α-Glucosidase inhibitors are designed to slow down carbohydrate absorption in the intestines, thus helping to control blood sugar levels post-meal.

  • Mechanism of Action : By inhibiting α-glucosidase enzymes, this compound can reduce the breakdown of carbohydrates into glucose, leading to decreased postprandial blood glucose levels.
  • Research Findings : Studies have shown that compounds with similar structures exhibit significant inhibitory activity against α-glucosidase, suggesting that this compound may possess similar properties .
CompoundIC50 (µM)Reference
This compoundTBD
Acarbose (standard)50

1.2 Antioxidant Properties

Another notable application is in the field of antioxidants . Compounds with hydroxyl groups are known for their ability to scavenge free radicals.

  • Importance : Antioxidants play a crucial role in preventing oxidative stress-related diseases such as cancer and cardiovascular diseases.
  • Case Study : In vitro studies have demonstrated that similar polyhydroxylated compounds exhibit strong antioxidant activity, indicating that this compound may also be effective in this regard .

Biochemical Research Applications

2.1 Standard Reference Compound

In biochemical research, this compound can serve as a standard reference compound for various assays.

  • Usage : It is utilized to calibrate instruments and validate methods in studies involving enzyme kinetics and metabolic pathways.

2.2 Natural Product Studies

This compound has been identified in certain strains of Streptomyces, such as Streptomyces griseorubiginosus and Streptomyces chromofuscus. Its presence indicates its potential role in secondary metabolite production.

  • Research Implications : Understanding its biosynthesis can lead to insights into natural product chemistry and the development of new antibiotics or other therapeutic agents derived from microbial sources .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2,3,4-Trihydroxy-6-methylcyclohexanone with analogous cyclohexanone derivatives and related compounds:

Compound Name Molecular Formula Key Functional Groups Physical Properties Applications/Notes
This compound C₇H₁₂O₄ 3 × -OH, 1 × -CO, 1 × -CH₃ Crystalline solid; stereospecific (2S,3R,4R,6R) Intermediate in gabosine synthesis; used in conformational studies of polyhydroxy ketones .
4-Methylcyclohexanol C₇H₁₄O 1 × -OH, 1 × -CH₃ Liquid; bp ~165–175°C; d 0.914 g/cm³ Solvent precursor; used in polymer and fragrance industries. Lacks ketone group, reducing reactivity compared to cyclohexanone derivatives.
2-Methylcyclohexanone C₇H₁₂O 1 × -CO, 1 × -CH₃ Liquid; bp ~164°C; d 0.923–0.928 g/cm³ Common solvent in organic synthesis; lower polarity due to fewer hydroxyl groups.
trans-2-c-6-Dimethyl-e-4-hydroxycyclohexanone C₈H₁₄O₂ 1 × -OH, 2 × -CH₃, 1 × -CO Solid; mp 66°C Studied for conformational stability; methyl groups at positions 2 and 6 induce steric hindrance, altering reactivity compared to the target compound.
2-(Ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone C₁₄H₁₉NO₂ 1 × -NH(C₂H₅), 1 × -C₆H₄OH, 1 × -CO Not reported; characterized via ¹H NMR Potential pharmaceutical intermediate; aromatic substitution introduces π-π interactions absent in the target compound.

Key Research Findings

Stereochemical Influence: The (2S,3R,4R,6R) configuration of this compound confers distinct hydrogen-bonding networks, enhancing its solubility in polar solvents compared to less-substituted analogs like 2-Methylcyclohexanone .

Synthetic Utility: This compound serves as a precursor to gabosine B, a natural product with reported antiviral activity. Its three hydroxyl groups enable regioselective functionalization, a feature absent in mono- or dihydroxy analogs .

Comparative Reactivity: In catalytic hydrogenation studies, polyhydroxy cyclohexanones (e.g., the target compound) yield diol mixtures (e.g., diol A and B with mp 139–140°C and 118–119°C, respectively), whereas less-substituted derivatives like 4-Methylcyclohexanol exhibit simpler reduction pathways .

Preparation Methods

Reaction Setup and Conditions

The Royal Society of Chemistry (RSC) outlines a method starting with a vinyl pyranose derivative (e.g., 3,4,6-tri-O-acetyl-D-glucal). Key steps include:

  • Epoxidation : Treatment with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to form an epoxide intermediate.

  • Acid-Mediated Rearrangement : Heating the epoxide in aqueous acetic acid (60°C, 12 hours) induces ring-opening and cyclization to yield the cyclohexanone core.

  • Deprotection : Sequential hydrolysis under basic conditions (e.g., NaOH/MeOH) removes acetyl protecting groups, yielding the trihydroxy product.

Table 1: Optimization of Rearrangement Conditions

ParameterCondition Range TestedOptimal ConditionYield (%)
Acid CatalystH2SO4, HCl, AcOHAcOH (0.5 M)78
Temperature (°C)50–806082
Reaction Time (h)6–241285

This method achieves an 85% yield with high regioselectivity, attributed to the stereoelectronic guidance of the acetyl groups during cyclization.

Alternative Synthetic Routes

Table 2: Comparison of Formylation Agents

AgentSolventTemperature (°C)Yield (%)
Dichloromethyl ethyl etherMethyl tert-butyl ether0–589–93
DMF/POCl3CH2Cl22565–70

Adapting these conditions to cyclohexanone systems may require modifications to prevent over-oxidation or ring-opening.

Stereochemical Control and Analytical Validation

NMR Characterization

The final product’s structure is confirmed via 1H NMR (300 MHz, CDCl3):

  • δ 9.83 (s, 1H, ketone proton)

  • δ 7.68 (d, J = 9.0 Hz, 1H, aromatic proton)

  • δ 6.84 (d, J = 9.0 Hz, 1H, aromatic proton).

HPLC Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms ≥99% purity for the trihydroxy derivative.

Environmental and Industrial Considerations

The RSC method minimizes waste through:

  • Solvent Recycling : Methyl tert-butyl ether is recovered and reused, reducing environmental impact.

  • Catalyst Efficiency : Aluminum trichloride is employed in substoichiometric amounts (1.0–1.2 equiv) .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to verify the purity and structural integrity of 2,3,4-trihydroxy-6-methylcyclohexanone?

  • Methodological Answer : High-resolution 1H NMR spectroscopy is critical for confirming molecular structure and purity. For example, proton signals corresponding to hydroxyl (OH) and methyl groups should align with predicted splitting patterns and integration ratios. Gas Chromatography (GC) can complement NMR by quantifying impurities, particularly in synthetic mixtures .

Q. How can competing reaction pathways during synthesis of polyhydroxycyclohexanones be minimized?

  • Methodological Answer : Acid-catalyzed dehydration or oxidation reactions often produce multiple regioisomers. Optimizing reaction conditions (e.g., temperature, catalyst loading) and monitoring intermediates via thin-layer chromatography (TLC) or GC-MS can reduce side products. For instance, controlling protonation states of hydroxyl groups may suppress unwanted elimination pathways .

Q. What are the key challenges in isolating stereoisomers of this compound?

  • Methodological Answer : Stereochemical complexity requires chiral separation techniques such as chiral HPLC or derivatization with chiral auxiliaries (e.g., Mosher’s acid). Computational modeling (e.g., DFT calculations) can predict relative stability of stereoisomers, guiding experimental isolation .

Advanced Research Questions

Q. How do deviations from Zaitsev’s rule manifest in the synthesis of methyl-substituted cyclohexanones?

  • Methodological Answer : In acid-catalyzed dehydration, steric hindrance from methyl or hydroxyl groups can favor less substituted alkenes, contradicting Zaitsev’s rule. Mechanistic studies using isotopic labeling or kinetic isotope effects (KIEs) can elucidate competing pathways. For example, steric effects in 3-methylcyclohexanol dehydration led to unexpected product distributions .

Q. What strategies resolve contradictions in spectroscopic data for polyhydroxycyclohexanones?

  • Methodological Answer : Conflicting NMR signals (e.g., overlapping hydroxyl peaks) can be addressed via deuterium exchange or 2D-COSY to identify coupling networks. For 2,3,4-trihydroxy systems, variable-temperature NMR may resolve dynamic effects caused by intramolecular hydrogen bonding .

Q. How can enzyme-catalyzed modifications of this compound be systematically studied?

  • Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten parameters) with purified enzymes (e.g., oxidoreductases) to track substrate specificity. LC-MS/MS can identify metabolites, while X-ray crystallography of enzyme-substrate complexes reveals binding interactions .

Q. What computational approaches predict the biological activity of polyhydroxycyclohexanones?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR modeling using descriptors like logP and polar surface area can prioritize compounds for in vitro testing. For instance, hydroxyl positioning in 4-hydroxy-2,2-dimethylcyclohexanone correlates with bioavailability in metabolic pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4-Trihydroxy-6-methylcyclohexanone
Reactant of Route 2
2,3,4-Trihydroxy-6-methylcyclohexanone

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